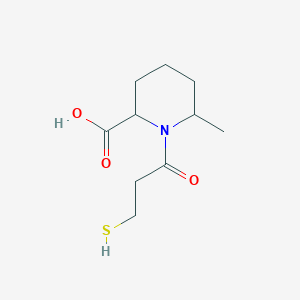

3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid

Vue d'ensemble

Description

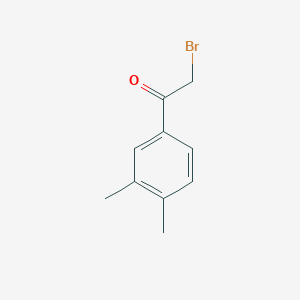

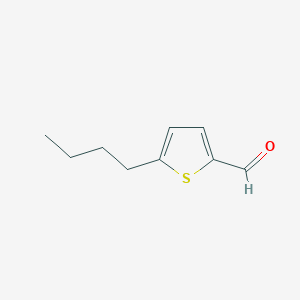

The compound 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. This particular compound is characterized by the presence of a 2-oxo-2,3-dihydro-1,3-thiazol moiety attached to a propanoic acid group. The methyl group at the 4-position of the thiazole ring indicates a substitution that could potentially affect the compound's biological activity and physical properties.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in various studies. For instance, the synthesis of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, which share a similar propanoic acid moiety, was achieved and showed potent inhibitory activity in a CYP26A1 microsomal assay . Another study reported the synthesis of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides through a two-step process involving the reaction of 3-(ω-bromacetyl)coumarins with 3-amino(thioxo)methylcarbamoylpropanoic acid . These methods could potentially be adapted for the synthesis of 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid by altering the substituents used in the reaction.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. In the case of methyl 2-(4-methyl-2-thioxo-2,3-dihydrothiazol-3-yloxy)propanoate, the geometry is characterized by a distorted heterocyclic five-membered ring and an enantiomorphic N-alkoxy substituent . The stereochemistry of such compounds is significant, as it can influence the interaction with biological targets. The configuration of substituents around the stereogenic centers, such as the N-O axis and the asymmetric propanoate C(beta) atom, is determined by steric interactions .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the synthesis of N,N-disubstituted β-amino acids and their derivatives with thiazole substituents involved the Hantzsch method, which is a multicomponent reaction . The reactivity of the thiazole ring and the adjacent functional groups can be exploited to create a diverse array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of a 2-oxo group and a thiazole ring can affect the compound's stability, solubility, and reactivity. For instance, the stability of a related antiallergenic compound was demonstrated in dog plasma on long-term storage . The solubility and reactivity of 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid would likely be influenced by the presence of the propanoic acid group, which could enhance its solubility in polar solvents and its reactivity in condensation reactions.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Research by Mickevičius et al. (2013) explored the synthesis of derivatives of β-amino acids, including those with thiazole, aromatic, and heterocyclic substituents. Among these compounds, derivatives similar to 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid exhibited antimicrobial activity and even promoted rapeseed growth, increasing seed yield and oil content (Mickevičius et al., 2013).

Reactions with Nucleophiles

Sokolov and Aksinenko (2010) studied the reactions of related compounds with various nucleophiles, leading to the formation of heterocyclic N-substituted 2-aminopyridine derivatives. These findings are crucial for understanding the reactivity and potential applications of similar compounds in chemical synthesis (Sokolov & Aksinenko, 2010).

Combinatorial Library Synthesis

Zhuravel et al. (2005) reported on the solution-phase synthesis of a combinatorial library of compounds structurally related to 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid. This research is significant for developing new compounds with potential biological activities (Zhuravel et al., 2005).

Quality Control in Pharmaceutical Ingredients

Zubkov et al. (2016) highlighted the importance of analytical methods for quality control of active pharmaceutical ingredients, including derivatives of similar compounds. Their work emphasizes the need for precise analytical techniques in the development and manufacturing of pharmaceuticals (Zubkov et al., 2016).

Improved Synthesis Methods

Yong (2010) investigated an improved synthesis method for compounds like 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, highlighting advancements in the synthesis process which are applicable to related compounds (Yong, 2010).

Hydrogen Bonding Studies

Dobbin et al. (1993) studied hydrogen bonding in compounds structurally related to 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid. Their findings contribute to a deeper understanding of the molecular interactions and properties of such compounds (Dobbin et al., 1993).

Anticancer and Antimicrobial Activity

Pansare et al. (2019) synthesized thiazolone derivatives with potential anticancer and antimicrobial activities. This research is significant for the development of new therapeutics based on similar molecular frameworks (Pansare et al., 2019).

Renewable Sources for Derivative Synthesis

Flores et al. (2014) reported the efficient synthesis of compounds from renewable sources, demonstrating the environmental and economic benefits of such approaches in chemical synthesis (Flores et al., 2014).

Propriétés

IUPAC Name |

3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-5-4-12-7(11)8(5)3-2-6(9)10/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKOQSONWZQQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=O)N1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001262138 | |

| Record name | 4-Methyl-2-oxo-3(2H)-thiazolepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid | |

CAS RN |

852399-57-6 | |

| Record name | 4-Methyl-2-oxo-3(2H)-thiazolepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852399-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-oxo-3(2H)-thiazolepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)

![4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274048.png)